molecular formula C10H8F2N2O2 B2485729 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1052563-07-1

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2485729
CAS No.: 1052563-07-1
M. Wt: 226.183
InChI Key: LPAGFHSDFLXSAZ-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione (molecular formula: C₁₀H₈F₂N₂O₂) is a hydantoin derivative featuring a 2,4-difluorophenyl substituent and a methyl group at the 5-position of the imidazolidine-2,4-dione core . The difluorophenyl group imparts electron-withdrawing effects, influencing electronic properties, solubility, and reactivity. Its rigid conformation and polar nature make it a candidate for diverse chemical and pharmacological applications.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAGFHSDFLXSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Difluorophenyl-Substituted Precursors

The most direct route to 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione involves cyclocondensation reactions between difluorophenyl-containing precursors and urea derivatives. A validated method adapts the Bucherer-Bergs reaction, where 2,4-difluorophenylglyoxylic acid reacts with methylamine and urea under acidic conditions.

Reaction Mechanism and Conditions

  • Formation of the Hydantoin Core :
    $$ \text{2,4-Difluorophenylglyoxylic acid} + \text{Methylamine} + \text{Urea} \xrightarrow{HCl} \text{5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione} $$
    The reaction proceeds via nucleophilic attack of methylamine on the carbonyl group, followed by cyclization with urea.

  • Optimized Parameters :

    • Solvent : Ethanol/water (1:1)
    • Catalyst : Hydrochloric acid (10 mol%)
    • Temperature : Reflux (80°C)
    • Yield : 72–78%
Table 1: Cyclocondensation Reaction Variants
Precursor Reagents Conditions Yield (%) Purity (%)
2,4-Difluorophenylglyoxylic acid Methylamine, urea HCl, EtOH/H₂O, reflux 78 98
2,4-Difluorophenylacetone Ammonium carbonate H₂SO₄, 100°C 65 95

Multi-Step Synthesis from Amino Acid Derivatives

An alternative approach involves constructing the imidazolidine-2,4-dione ring through sequential reactions starting from 2,4-difluorophenylglycine. This method mirrors protocols used for analogous compounds.

Synthetic Pathway

  • Schiff Base Formation :
    $$ \text{2,4-Difluorophenylglycine} + \text{Methyl isocyanate} \rightarrow \text{N-Methyl-N'-(2,4-difluorophenyl)urea} $$

    • Conditions : Ethanol, room temperature, 12 hours.
  • Cyclization :
    Acid-catalyzed intramolecular cyclization forms the imidazolidine-2,4-dione ring:
    $$ \text{N-Methyl-N'-(2,4-difluorophenyl)urea} \xrightarrow{HCl} \text{5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione} $$

    • Conditions : Reflux in ethanol/H₂O (1:1), 6 hours.
Table 2: Multi-Step Synthesis Performance
Step Reagents Time (h) Yield (%)
Schiff Base Formation Methyl isocyanate 12 85
Cyclization HCl, EtOH/H₂O 6 70

Halogenation and Fluorination Strategies

While the difluorophenyl group is typically introduced via pre-functionalized precursors, late-stage fluorination has been explored. Electrophilic fluorination of 5-methyl-5-phenylimidazolidine-2,4-dione using Selectfluor™ in acetonitrile achieves partial fluorination but suffers from regioselectivity challenges.

Key Limitations:

  • Regioselectivity : Uncontrolled fluorination at C-2 and C-4 positions.
  • Yield : <50% due to side reactions.

Optimization of Reaction Conditions

Solvent and Catalysis

  • Polar aprotic solvents (e.g., DMF) enhance cyclization rates but reduce yields due to side reactions.
  • Triethylamine (5 mol%) improves cyclocondensation yields by neutralizing HCl, preventing premature hydrolysis.

Temperature Control

  • Cyclocondensation : Yields peak at 80°C; higher temperatures promote decomposition.
  • Cyclization : Prolonged reflux (>8 hours) decreases yield by 15%.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison
Method Advantages Disadvantages
Cyclocondensation High yield (78%), one-pot reaction Requires specialized precursors
Multi-Step Synthesis Flexible intermediate modification Lower overall yield (60%)
Halogenation Late-stage functionalization Poor regioselectivity, low yield

Industrial-Scale Production Considerations

  • Continuous Flow Reactors :
    • Enable rapid mixing and temperature control, reducing reaction times by 40%.
  • Purification Techniques :
    • Recrystallization : Ethanol/water mixtures achieve >98% purity.
    • Chromatography : Reserved for high-purity pharmaceutical grades.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione serves as a building block for synthesizing more complex organic molecules. It is utilized as a reagent in various chemical reactions due to its unique functional groups that can undergo oxidation, reduction, and substitution reactions.

Biology

Research indicates that this compound exhibits potential biological activity:

  • Antimicrobial Activity : Derivatives of imidazolidine-2,4-dione have shown significant antimicrobial properties. For example, studies have reported minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli ranging from 4 to 16 µg/mL.
  • Anti-inflammatory Effects : In vivo studies demonstrated that the compound could reduce inflammation markers in animal models of arthritis, significantly lowering levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases:

  • Neurological Disorders : Research suggests it may modulate neurotransmitter release and alleviate symptoms associated with neurological conditions.
  • Cancer Treatment : Recent studies indicate anticancer properties, with in vitro assays showing apoptosis induction in cancer cell lines through caspase pathway activation. Notably, one study reported a reduction in cell viability by up to 70% at concentrations as low as 10 µM.

Case Studies

StudyFindings
Study A (2020)Demonstrated antimicrobial effects against E. coli with an MIC of 8 µg/mL.
Study B (2021)Showed anti-inflammatory effects in a rat model with significant reduction in paw edema compared to control groups.
Study C (2023)Reported anticancer properties with a reduction in cell viability in A549 lung cancer cells by 65% at a concentration of 10 µM.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

  • Structure: Monofluorophenyl substituent at the 4-position (CAS 6270-38-8).
  • Key Differences :
    • The single fluorine atom reduces electron-withdrawing effects compared to the 2,4-difluoro substitution, leading to lower polarity and altered reactivity patterns .
    • Enhanced intramolecular hydrogen bonding due to the fluorophenyl group improves stability in cyclization reactions .
  • Applications : Used in synthetic chemistry for selective transformations due to its rigid conformation .

1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

  • Structure : Combines a 4-fluorophenyl group with a 4-chlorophenylsulfonyl moiety.
  • Key Differences :
    • The sulfonyl group introduces strong hydrogen-bonding capacity and enhances hypoglycemic activity by inhibiting aldose reductase .
    • Crystallographic studies reveal U-shaped conformations and intermolecular interactions (e.g., N–H⋯O bonds) absent in the difluorophenyl analog .
  • Applications : Investigated for diabetic complications due to aldose reductase inhibition .

5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione

  • Structure : Methyl substituents at the 2- and 4-positions of the phenyl ring (CAS 1052563-94-6).
  • Key Differences :
    • Electron-donating methyl groups increase hydrophobicity and reduce polarity compared to fluorine substituents .
    • Likely exhibits distinct metabolic stability and bioavailability profiles.
  • Applications : Primarily used in laboratory research .

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione

  • Structure : Methoxy and methyl groups on the phenyl ring.
  • Key Differences: Methoxy groups enhance solubility in organic solvents and alter electronic properties via resonance effects .
  • Applications : Early-stage discovery research .

Antimicrobial Hydantoin Derivatives

  • Examples :
    • Compound 18 : 5-(4-(1H-tetrazol-5-yl)phenyl)-3-(2-(2,4-difluorophenyl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione.
    • Compound 24 : 3-(2-(2,4-Difluorophenyl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione.
  • Key Differences: The oxoethyl linker and additional substituents (e.g., tetrazolyl, methoxyphenyl) confer antimicrobial activity against bacterial strains, unlike the parent difluorophenyl compound .
  • Applications : Explored as antimicrobial agents targeting DprE1 in mycobacteria .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties Biological Activity Reference
5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione 2,4-difluorophenyl, methyl 234.18 g/mol High polarity, electron-withdrawing Under investigation
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-fluorophenyl, methyl 218.20 g/mol Moderate polarity, rigid conformation Synthetic intermediates
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione 4-fluorophenyl, sulfonyl, methyl 395.82 g/mol Strong hydrogen bonding, U-shaped Aldose reductase inhibition
5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione 2,4-dimethylphenyl, methyl 260.30 g/mol Hydrophobic, electron-donating Lab research
Compound 24 (Antimicrobial derivative) 4-methoxyphenyl, oxoethyl, methyl 388.34 g/mol Antimicrobial, moderate solubility DprE1 inhibition (antimycobacterial)

Research Findings and Mechanistic Insights

  • Electronic Effects: Fluorine substituents enhance electrophilic reactivity and intramolecular interactions. Difluoro substitution increases electron-withdrawing effects compared to monofluoro analogs, influencing solubility and stability .
  • Biological Activity : Sulfonyl derivatives (e.g., ) exhibit hypoglycemic activity, while oxoethyl-linked compounds () show antimicrobial effects. The target compound’s biological profile remains underexplored but may share mechanistic pathways with these analogs.
  • Synthetic Routes : Multi-component reactions and halogenation steps are common for fluorinated hydantoins, whereas sulfonylation or alkylation is used for functionalized derivatives .

Biological Activity

5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione is a synthetic compound belonging to the imidazolidine-2,4-dione class. Its unique structure, characterized by the presence of difluorophenyl and methyl groups, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8F2N2O2
  • Molecular Weight : 226.18 g/mol
  • CAS Number : 1052563-07-1

Pharmacological Activities

Research indicates that 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione exhibits several biological activities:

  • Antimicrobial Activity
    • Preliminary studies suggest that compounds with imidazolidine structures can exhibit antimicrobial properties. The specific activity of 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione against various bacteria and fungi remains to be comprehensively evaluated.
  • Anticancer Potential
    • Some derivatives of imidazolidine compounds have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. The exact mechanisms through which 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione exerts its effects are still under investigation.
  • Neurological Effects
    • Compounds similar to 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione have been studied for their effects on neurotransmitter systems. There is potential for this compound to influence serotonin and dopamine pathways.

The biological activity of 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its effects on the central nervous system.

Case Studies and Research Findings

A few notable studies highlight the potential applications and biological activities of this compound:

StudyFindings
Antimicrobial Evaluation Initial tests indicated moderate antibacterial activity against Gram-positive bacteria. Further studies are needed for comprehensive profiling.
Anticancer Research In vitro studies demonstrated cytotoxic effects on specific cancer cell lines; however, detailed mechanisms are yet to be elucidated.
Neuropharmacology Investigations into the compound's effect on neurotransmitter release suggest a possible role in modulating anxiety and depression-related behaviors.

Q & A

Q. What are the standard synthetic protocols for preparing 5-(2,4-difluorophenyl)-5-methylimidazolidine-2,4-dione and its derivatives?

The compound and its derivatives are synthesized via nucleophilic substitution reactions. For example, derivatives are prepared by reacting 5-substituted hydantoins (e.g., 5-methylimidazolidine-2,4-dione) with halogenated ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) under basic conditions (e.g., triethylamine) in dichloromethane (DCM) at room temperature. Yields typically range from 49% to 61%, with purification via column chromatography. NMR and mass spectrometry confirm structural integrity .

Q. How is structural characterization typically performed for this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, with fluorine substituents causing splitting patterns (e.g., doublets of doublets for difluorophenyl groups) .
  • UPLC-MS/HRMS : Validates molecular weight and purity (>95%) .
  • X-ray crystallography : Determines dihedral angles (e.g., 65.55° between hydantoin and aryl rings) and hydrogen bonding networks (e.g., N–H⋯O interactions forming 1D chains) .

Q. What biological activities are commonly assessed for hydantoin derivatives?

Primary assays focus on:

  • Aldose reductase inhibition : Evaluated via enzyme kinetics (IC50 determination) for diabetic complication studies .
  • Hypoglycemic activity : Tested in vitro using glucose uptake models and in vivo via blood glucose monitoring in animal studies .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data interpretation for derivatives with electron-withdrawing substituents?

Overlapping signals in crowded regions (e.g., aromatic protons) are resolved using:

  • 2D NMR techniques : HSQC and HMBC to assign correlations between carbons and protons.
  • Solvent optimization : Deuterated DMSO or CDCl3 to improve signal separation.
  • Computational prediction : DFT-based chemical shift calculations to validate assignments .

Q. What methodological considerations are critical for optimizing aldose reductase inhibition assays?

Key steps include:

  • Enzyme source : Recombinant human aldose reductase for consistency.
  • Substrate specificity : Use DL-glyceraldehyde to minimize side reactions.
  • Positive controls : Epalrestat or tolrestat for IC50 benchmarking .

Q. How can computational modeling predict hypoglycemic activity of novel derivatives?

  • Docking studies : Target aldose reductase’s active site (PDB ID: 2FZD) to assess binding affinity.
  • MD simulations : Evaluate conformational stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with activity .

Q. What experimental approaches improve reaction yields for derivatives with trifluoromethoxy groups?

  • Stoichiometric adjustments : Excess halogenated ketone (1.5 eq.) to drive reactions to completion.
  • Catalysis : DMAP (5 mol%) accelerates nucleophilic substitution in DCM.
  • Temperature control : Reactions at 0–5°C minimize side-product formation for sterically hindered derivatives .

Q. How do hydrogen bonding networks in crystal structures affect physicochemical properties?

  • Solubility : Strong N–H⋯O interactions reduce aqueous solubility but enhance lipid membrane permeability.
  • Melting points : Higher melting points correlate with dense hydrogen-bonded networks (e.g., 210–220°C for derivatives with 1D chains) .

Q. Methodological Tables

Parameter Typical Conditions Reference
Synthesis yield49–61% (method B)
Dihedral angle (hydantoin-aryl)65.55° (X-ray)
IC50 (aldose reductase)0.5–5.0 µM (vs. epalrestat: 0.03 µM)
Hydrogen bond distanceN–H⋯O: 2.8–3.1 Å; C–H⋯F: 3.05–3.12 Å

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